2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol
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Overview
Description
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. The presence of the difluoromethyl group and the hydroxymethyl group in this compound makes it unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(difluoromethyl)benzaldehyde with an appropriate amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions. The reaction may be catalyzed by a metal catalyst, such as nickel or palladium, to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the product. The process may also involve purification steps, such as crystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole: Another fluorinated imidazole with different substituents.
4-(Difluoromethyl)imidazole: Lacks the hydroxymethyl group but has similar fluorinated properties.
2-Methylimidazole: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of both the difluoromethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H10F2N2O |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
[2-[4-(difluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10(13)7-1-3-8(4-2-7)11-14-5-9(6-16)15-11/h1-5,10,16H,6H2,(H,14,15) |
InChI Key |
GPDZQONZXBOGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)F |
Origin of Product |
United States |
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